molecular formula C9H14N4O B2956099 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1310251-42-3

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No.: B2956099
CAS No.: 1310251-42-3
M. Wt: 194.238
InChI Key: ALNNCYUOQMELMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazolamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It may also act by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is its potential use as a therapeutic agent for the treatment of various diseases. It has also been shown to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)pyrrole with hydrazine hydrate to form 1-methyl-3-(pyrrolidin-1-ylcarbonyl)hydrazine. This intermediate is then reacted with 1,3-dimethyl-5-nitroso-2-pyrazoline to produce this compound.

Scientific Research Applications

1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-8(10)6-7(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNNCYUOQMELMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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